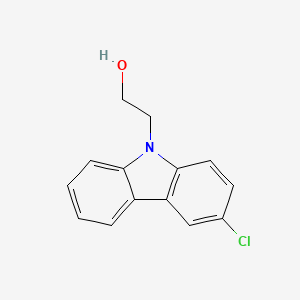![molecular formula C16H13N3O4S B5065935 (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5065935.png)
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 2-nitrophenyl derivatives and diazinane precursors. Key steps in the synthesis may involve:
Formation of the diazinane ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the nitrophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the sulfanylidene moiety: This can be done through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the reaction conditions are scalable for large-scale production.
化学反应分析
Types of Reactions
The compound (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The diazinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives may be explored for therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may play a role in binding to specific sites, while the diazinane ring and sulfanylidene moiety may contribute to the overall activity of the compound.
相似化合物的比较
Similar Compounds
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-thioxo-1,3-diazinane-4,6-dione: Similar structure with a thioxo group instead of sulfanylidene.
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-oxo-1,3-diazinane-4,6-dione: Similar structure with an oxo group instead of sulfanylidene.
Uniqueness
The uniqueness of (5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, diazinane ring, and sulfanylidene moiety makes it a versatile compound for various applications.
属性
IUPAC Name |
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-10-18-15(21)12(14(20)17-16(18)24)8-5-7-11-6-3-4-9-13(11)19(22)23/h2-9H,1,10H2,(H,17,20,24)/b7-5+,12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDRNVQYYBYQK-VRGHMPIDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5065859.png)
![1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5065866.png)
![N-(4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B5065874.png)
![5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid](/img/structure/B5065876.png)
![N-(pyridin-2-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5065879.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5065882.png)
![4-[2-(3,5-DI-Tert-butyl-4-fluorobenzenesulfonyl)ethyl]pyridine](/img/structure/B5065897.png)

![3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B5065908.png)
![3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-N-[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B5065911.png)
![6-(1-azepanyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5065918.png)
![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5065941.png)
![2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B5065944.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)
